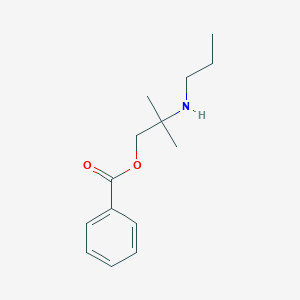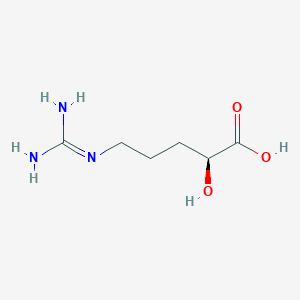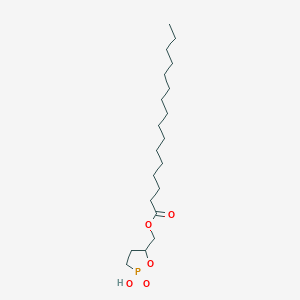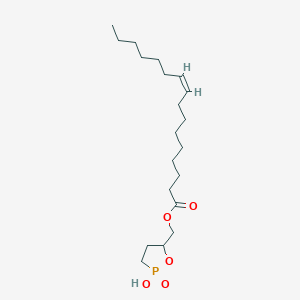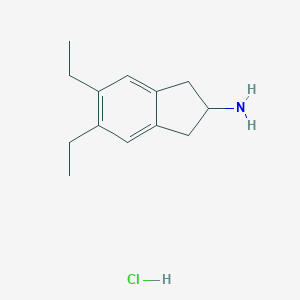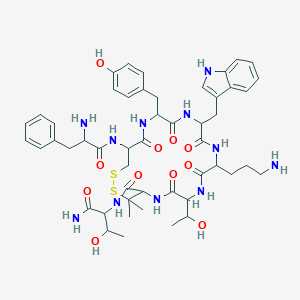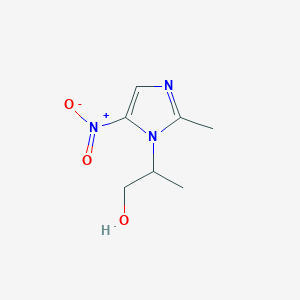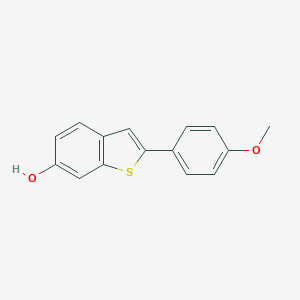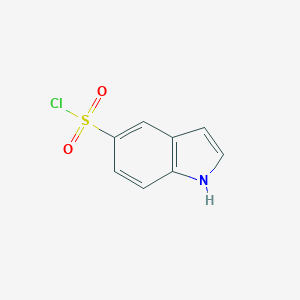
Chlorure de 1H-indole-5-sulfonyle
Vue d'ensemble
Description
1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .
Synthesis Analysis
Indole and its derivatives, including 1H-indole-5-sulfonyl chloride, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for 1H-indole-5-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical And Chemical Properties Analysis
1H-indole-5-sulfonyl chloride is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Applications antivirales
Chlorure de 1H-indole-5-sulfonyle : des dérivés ont été synthétisés et rapportés pour présenter des activités antivirales significatives. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . Le groupe sulfonyle peut être utilisé pour introduire des motifs sulfonamide, qui sont connus pour leurs propriétés antivirales.
Propriétés anti-inflammatoires
Les composés indoliques, y compris ceux avec un groupe sulfonyle, sont connus pour posséder des propriétés anti-inflammatoires. Cela les rend précieux dans le développement de nouveaux médicaments anti-inflammatoires . La capacité à se lier avec une forte affinité à plusieurs récepteurs est cruciale dans le développement de ces agents thérapeutiques.
Potentiel anticancéreux
Le noyau indolique est une caractéristique commune de nombreuses molécules médicamenteuses synthétiques ayant une activité anticancéreuse. Le This compound peut servir de précurseur pour la synthèse de divers dérivés de l'indole qui peuvent agir comme des agents anticancéreux puissants .
Efficacité antimicrobienne
Les analogues de l'indole à base de sulfonamide, qui peuvent être synthétisés en utilisant le This compound, ont montré de fortes actions antimicrobiennes. Ceci est particulièrement important dans la lutte contre les souches bactériennes résistantes aux médicaments .
Activité antidiabétique
Des dérivés de l'indole ont été rapportés pour présenter des propriétés antidiabétiques. En modifiant le noyau indolique avec du chlorure de sulfonyle, les chercheurs peuvent synthétiser des composés qui peuvent être utilisés dans le développement de médicaments antidiabétiques .
Activité antituberculeuse
L'échafaudage indolique est également associé à une activité antituberculeuse. Le This compound peut être utilisé pour créer de nouvelles molécules qui pourraient être efficaces dans le traitement de la tuberculose, une maladie causée par Mycobacterium tuberculosis .
Mécanisme D'action
Target of Action
Indole derivatives, which include 1h-indole-5-sulfonyl chloride, are known to bind with high affinity to multiple receptors . This makes them crucial in medicinal chemistry and drug design .
Mode of Action
It’s known that indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that 1H-indole-5-sulfonyl chloride may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-indole-5-sulfonyl chloride may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Indole and its derivatives are known to be crucial in medicinal chemistry due to their physiological action . This suggests that 1H-indole-5-sulfonyl chloride may have significant bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that 1H-indole-5-sulfonyl chloride may have a wide range of molecular and cellular effects depending on the specific biological activity it exhibits.
Action Environment
It’s known that indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . . This suggests that the action, efficacy, and stability of 1H-indole-5-sulfonyl chloride may be influenced by the pH of its environment.
Safety and Hazards
Orientations Futures
Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
Propriétés
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





